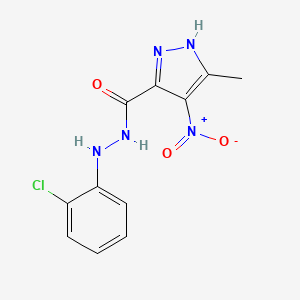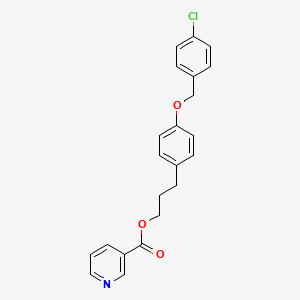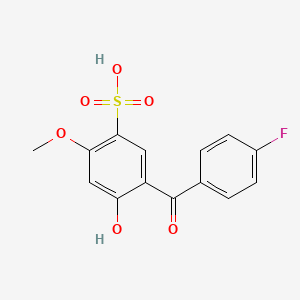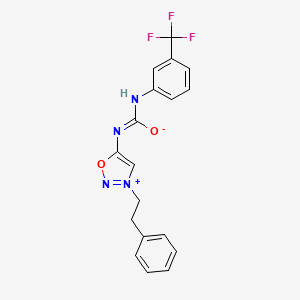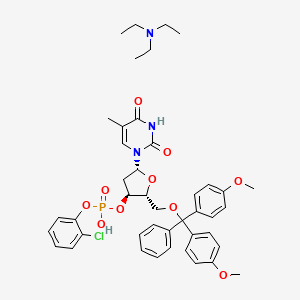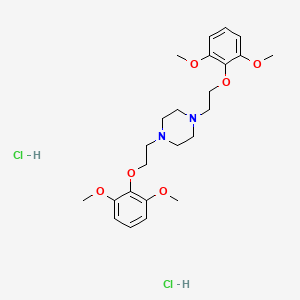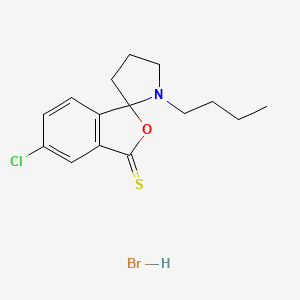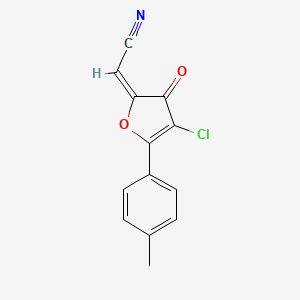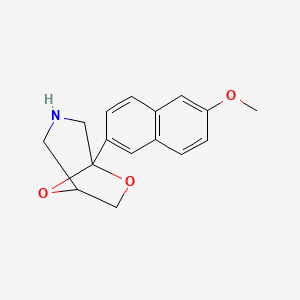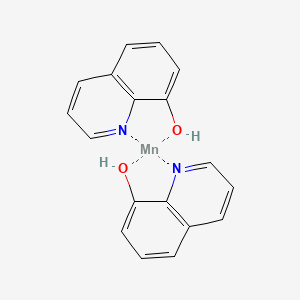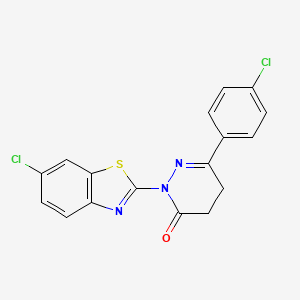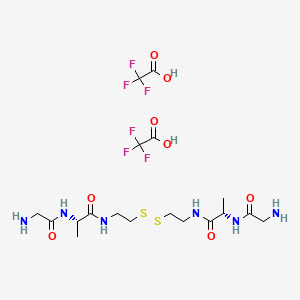
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) is a dipeptide compound It is known for its unique structure, which includes a disulfide bond and trifluoroacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of a peptide bond between L-alaninamide and glycyl-N-(2-mercaptoethyl)-. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Disulfide Bond Formation: The next step is the formation of the disulfide bond. This can be accomplished by oxidizing the thiol groups present in the N-(2-mercaptoethyl) moiety. Common oxidizing agents include iodine or hydrogen peroxide.
Trifluoroacetate Addition: Finally, the trifluoroacetate groups are introduced. This is typically done by treating the compound with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Oxidation and Purification: Employing large-scale oxidation reactors and purification systems to ensure high yield and purity.
Trifluoroacetate Incorporation: Using industrial-grade TFA and controlled reaction environments to introduce the trifluoroacetate groups efficiently.
化学反応の分析
Types of Reactions
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol-containing peptides.
Substitution: Peptides with substituted functional groups.
科学的研究の応用
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and disulfide bond chemistry.
Biology: Investigated for its role in protein folding and stability due to its disulfide bond.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) involves:
Disulfide Bond Formation: The disulfide bond plays a crucial role in stabilizing the compound’s structure and influencing its reactivity.
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially affecting their function.
Pathways Involved: The compound may participate in redox reactions and influence cellular redox states.
類似化合物との比較
Similar Compounds
L-Cystine: Contains a disulfide bond but lacks the trifluoroacetate groups.
Glutathione Disulfide: A naturally occurring disulfide-containing peptide with different amino acid composition.
N-Acetylcysteine: Contains a thiol group but does not form a disulfide bond.
特性
CAS番号 |
117370-27-1 |
|---|---|
分子式 |
C18H30F6N6O8S2 |
分子量 |
636.6 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-N-[2-[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(19-11(21)7-15)13(23)17-3-5-25-26-6-4-18-14(24)10(2)20-12(22)8-16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,23)(H,18,24)(H,19,21)(H,20,22);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChIキー |
NQPOLYPHFJZQSO-BZDVOYDHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


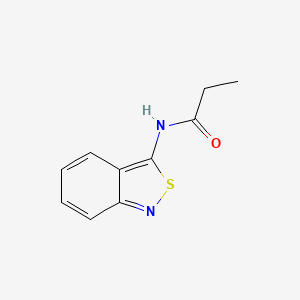
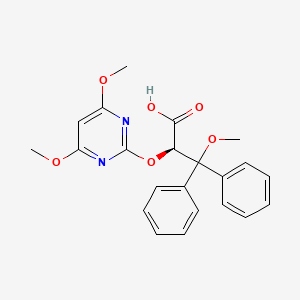
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
